![molecular formula C12H11NO2 B6120669 4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
4-[4-(hydroxymethyl)pyridin-2-yl]phenol
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Overview
Description
4-[4-(hydroxymethyl)pyridin-2-yl]phenol is a chemical compound with the molecular formula C12H11NO2. It is also known as 4-hydroxyphenyl (2-pyridyl)carbinol. This compound is typically a white or off-white crystalline solid with a distinct aromatic odor. It is stable under normal conditions and is commonly used as an intermediate in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 4-[4-(hydroxymethyl)pyridin-2-yl]phenol involves the reaction between phenol and 2-pyridinecarboxaldehyde. This reaction typically requires a chemical laboratory setup and professional expertise. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(hydroxymethyl)pyridin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[4-(carboxymethyl)pyridin-2-yl]phenol, while reduction could produce this compound derivatives .
Scientific Research Applications
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in cancer treatment due to its antiproliferative properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism by which 4-[4-(hydroxymethyl)pyridin-2-yl]phenol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer research, it is believed to interfere with cellular proliferation pathways, potentially inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyphenyl (2-pyridyl)carbinol
- 2-Pyridinemethanol, α-(4-hydroxyphenyl)-
Uniqueness
4-[4-(hydroxymethyl)pyridin-2-yl]phenol stands out due to its unique combination of a phenolic hydroxyl group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and specific reactivity, making it valuable in various applications .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)pyridin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-5-6-13-12(7-9)10-1-3-11(15)4-2-10/h1-7,14-15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGPUFKHVFXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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